2,3-Diaminophenol
Overview
Description
2,3-Diaminophenol is a chemical compound that serves as a monomer for the synthesis of polymers with unique electrochemical and spectroscopic properties. The compound is of interest due to its potential applications in various fields, including materials science and electrochemistry.
Synthesis Analysis
The synthesis of derivatives of 2,3-diaminophenol has been explored in various studies. For instance, a novel synthetic route was developed for a compound related to 2,3-diaminophenol, which involved a dynamic process due to nitrogen inversion at the central amine nitrogen, as identified by NMR spectroscopy . Additionally, the optimal conditions for the electrosynthesis of poly(2,3-diaminophenol) through electro-oxidation of the monomer were determined, indicating that very anhydrous acetonitrile is a crucial solvent for obtaining appropriate deposits .
Molecular Structure Analysis
The molecular structure of 2,3-diaminophenol and its derivatives can exhibit interesting features, such as conformational properties and stereodynamics, which can be determined through NOE connectivities and molecular orbital calculations . The crystal structure of an analog of the anticonvulsant lamotrigine, which is structurally related to 2,3-diaminophenol, shows substantial distortion between different ring systems, suggesting variations in the degree of aromaticity .
Chemical Reactions Analysis
The electrochemical polymerization of 2,3-diaminophenazine, a derivative of 2,3-diaminophenol, is significantly influenced by the presence of light and oxygen. This process results in a faster rate of polymerization and produces poly(2,3-diaminophenazine) films with varying electrochemical properties depending on the preparation conditions . The initial photoproduct isolated during this polymerization is a 1,2-coupled dimer, which indicates different coupling positions between monomer units compared to related polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of poly(2,3-diaminophenol) have been characterized using various techniques, including electrochemical methods, UV-vis, FTIR, conductivity, and viscosity measurements. These properties are influenced by factors such as the electrolytical medium and electrochemical conditions during the electro-oxidation process . The reflectance spectra for poly(2,3-diaminophenazine) differ from those of poly(o-phenylenediamine), suggesting the absence of quinonediimine linkages in the former, which is supported by Density Functional Theory calculations .
Scientific Research Applications
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Synthesis of Amino-1,5-benzoxazepines and Hydroxyl-1,5-benzodiazepines
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Electrosynthesis of Poly (2,3-diaminophenol)
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Synthesis of Tetradentate Schiff Base Complexes
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Formation of Pd(II) and Pt(II) Complexes
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Synthesis of Benzo[b][1,4]diazepinium Salts
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Synthesis of Unsymmetrical Schiff Base
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Synthesis of Azo Dyes
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Preparation of Conductive Polymers
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Synthesis of Quinoxalines
Safety And Hazards
properties
IUPAC Name |
2,3-diaminophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAXITAPTVOLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975046 | |
Record name | 2,3-Diaminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diaminophenol | |
CAS RN |
59649-56-8 | |
Record name | 2,3-Diaminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Diaminophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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